REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]([Cl:24])[c:16]([C:19]([CH3:20])([CH3:21])[O:22][CH3:23])[cH:17][cH:18]1.[CH3:25][CH2:26][CH2:27][CH2:28][Li:29].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[CH:1]1([c:2]2[cH:3][cH:4][c:5]([CH:8]=[O:9])[cH:6][cH:7]2)[CH2:10][CH2:11]1.[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[CH:8](=[O:9])[c:13]1[cH:14][c:15]([Cl:24])[c:16]([C:19]([CH3:20])([CH3:21])[O:22][CH3:23])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)c1ccc(Br)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C2CC2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(C)(C)c1ccc(C=O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |